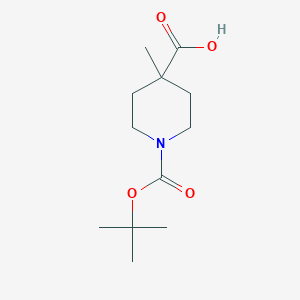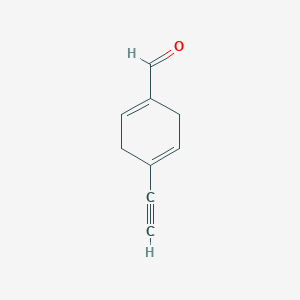
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde, also known as ECDC, is a chemical compound that has attracted significant attention in scientific research due to its unique properties. ECDC is a highly reactive and unstable compound that can be synthesized using a variety of methods. In
Wirkmechanismus
The mechanism of action of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of tumor growth. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde in lab experiments is its unique properties, which make it an ideal candidate for a variety of scientific research applications. However, one of the main limitations of using 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde is its instability, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for research on 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde, including the development of new synthesis methods to improve the yield and stability of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde and its potential use in the treatment of various diseases.
Synthesemethoden
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde can be synthesized using several methods, including the reaction of 4-ethynylcyclohexa-2,5-diene-1,4-diol with a suitable oxidizing agent. Another method involves the reaction of 4-ethynylcyclohexa-2,5-dien-1-ol with a suitable oxidizing agent in the presence of a base. The yield of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde can be improved by using a high concentration of the oxidizing agent and a low concentration of the base.
Wissenschaftliche Forschungsanwendungen
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has been extensively studied for its potential use in organic synthesis, as it can be used as a building block for the synthesis of various organic compounds. 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The unique properties of 4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde make it an ideal candidate for use in a variety of scientific research applications.
Eigenschaften
CAS-Nummer |
178742-96-6 |
|---|---|
Produktname |
4-Ethynylcyclohexa-1,4-diene-1-carbaldehyde |
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
4-ethynylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3,6-7H,4-5H2 |
InChI-Schlüssel |
VWIMBTLDVPMGPK-UHFFFAOYSA-N |
SMILES |
C#CC1=CCC(=CC1)C=O |
Kanonische SMILES |
C#CC1=CCC(=CC1)C=O |
Synonyme |
1,4-Cyclohexadiene-1-carboxaldehyde, 4-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



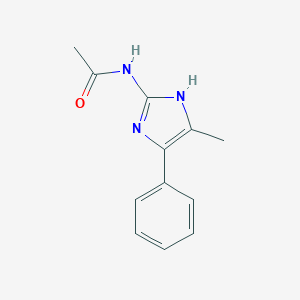
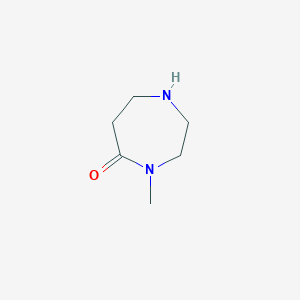


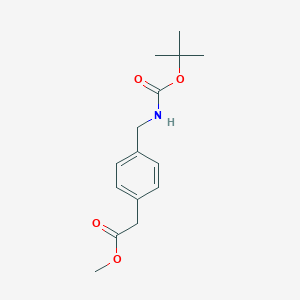

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)
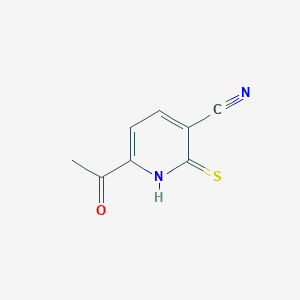
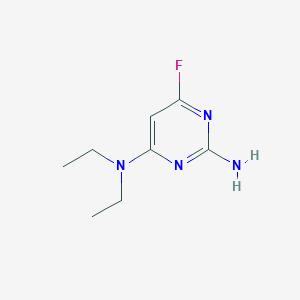

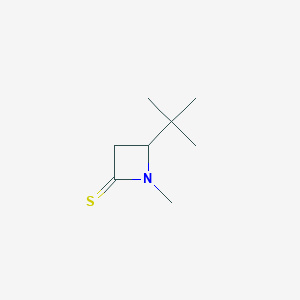
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
